4-[4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one
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Overview
Description
Org-23366 is a small molecule drug that was initially developed by MSD Oss BV. It is known for its role as a dopamine receptor antagonist, specifically targeting dopamine receptors . This compound has been studied for its potential therapeutic applications, particularly in the treatment of schizophrenia .
Preparation Methods
The synthesis of Org-23366 involves several key steps:
Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected as the N-trityl derivative using triphenylmethyl chloride and triethylamine.
Addition of Grignard Reagent: A Grignard reagent, prepared from 1-bromo-4-fluorobenzene and magnesium in diethyl ether, is added to the protected ethyl isonipecotate to produce a diaryl carbinol.
Alcohol Dehydration and Trityl Group Cleavage: The diaryl carbinol undergoes alcohol dehydration with simultaneous trityl group cleavage under acidic conditions to yield 4-[bis(4-fluorophenyl)methylene]piperidine.
Condensation with 4-Chlorobutyrylpyrrolidine: 4-Chlorobutyrylpyrrolidine, prepared by coupling 4-chlorobutyryl chloride and pyrrolidine, is then condensed with the piperidine derivative to yield the target compound, Org-23366.
Chemical Reactions Analysis
Org-23366 undergoes various chemical reactions, including:
Oxidation: Org-23366 can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Org-23366 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Condensation: As seen in its synthesis, Org-23366 can undergo condensation reactions, particularly with compounds like 4-chlorobutyrylpyrrolidine.
Scientific Research Applications
Org-23366 has been explored for various scientific research applications:
Mechanism of Action
Org-23366 exerts its effects by antagonizing dopamine receptors. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in various neurological processes . This antagonistic action on dopamine receptors is believed to contribute to its potential therapeutic effects in treating conditions like schizophrenia .
Comparison with Similar Compounds
Org-23366 can be compared with other dopamine receptor antagonists, such as:
Haloperidol: A well-known antipsychotic used to treat schizophrenia.
Risperidone: Another antipsychotic with a similar mechanism of action.
Clozapine: An atypical antipsychotic with a broader receptor profile.
Org-23366 is unique in its specific targeting of dopamine receptors and its distinct chemical structure .
Properties
Molecular Formula |
C26H30F2N2O |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C26H30F2N2O/c27-23-9-5-20(6-10-23)26(21-7-11-24(28)12-8-21)22-13-18-29(19-14-22)15-3-4-25(31)30-16-1-2-17-30/h5-12H,1-4,13-19H2 |
InChI Key |
FZWURHPZIJCZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCCN2CCC(=C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CC2 |
Origin of Product |
United States |
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